N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide
Description
N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a sulfonyl group, which can influence its chemical reactivity and solubility.
Properties
IUPAC Name |
N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-7-8-12(9-15(11)25(2,23)24)18-16(21)10-20-14-6-4-3-5-13(14)19-17(20)22/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIMNXRBUGBKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3NC2=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide typically involves multiple steps, including the formation of the benzimidazole ring and the introduction of the sulfonyl and acetamide groups. A common synthetic route might include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent to form the acetamide linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The benzimidazole core is known for its biological activity, making this compound a candidate for studies on enzyme inhibition, antimicrobial activity, and other biological effects.
Industry: The compound’s unique properties might make it useful in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole core can bind to active sites of enzymes, while the sulfonyl group might enhance its binding affinity or solubility.
Comparison with Similar Compounds
Similar compounds to N-(4-methyl-3-methylsulfonylphenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide include other benzimidazole derivatives and sulfonyl-containing compounds. For example:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Sulfonyl Compounds: Sulfonylureas, which are used as antidiabetic drugs.
What sets this compound apart is the combination of these two functional groups, which can confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
